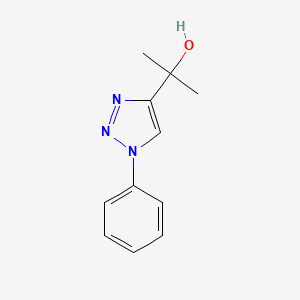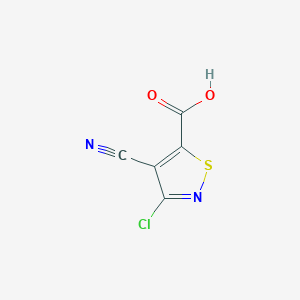
3-amino-2-(phenoxymethyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-2-(phenoxymethyl)quinazolin-4(3H)-one is a chemical compound that has been studied for various applications. It has been mentioned in the context of intramolecular reactions of N-nitrenes . It has also been evaluated for its antimicrobial potential .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. For instance, the oxidation of N-aminoquinazolones has been studied, which resulted in the formation of 1H-azepines .Molecular Structure Analysis
The molecular structure of 3-amino-2-(phenoxymethyl)quinazolin-4(3H)-one is complex and involves several functional groups. The compound’s structure has been studied using techniques such as nuclear magnetic resonance (NMR), which revealed interesting properties like the slow flipping of the azepine ring even at high temperatures .Chemical Reactions Analysis
The compound undergoes various chemical reactions. For example, heating of the compound in chlorobenzene at 135 °C brings about interconversion with the stereoisomer . The oxidation of N-aminoquinazolones gave the 1H-azepines .科学的研究の応用
Anticonvulsant Activity
- Synthesis and Anticonvulsant Activity : Derivatives of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one have been synthesized and evaluated for their anticonvulsant properties. Some of these compounds exhibited moderate to significant anticonvulsant activity, comparable to diazepam, a standard anticonvulsant drug (Georgey, Abdel-Gawad, & Abbas, 2008).
- Anticonvulsant Potential of Novel Derivatives : Additional research has focused on designing and synthesizing novel 2-(substituted)-3-{[substituted]amino}quinazolin-4(3H)-one compounds. Some of these compounds have shown promising anticonvulsant activity in the 6 Hz psychomotor seizure test, with particular compounds demonstrating significant efficacy (Kumar et al., 2011).
Herbicidal Activity
- Herbicidal Evaluation : A study on 3H-quinazolin-4-ones with 2-phenoxymethyl substituents demonstrated high levels of phytotoxicity against certain plants, indicating potential as herbicides. These compounds were identified as potential plant hormone inhibitors, a key attribute for herbicidal applications (Aibibuli et al., 2012).
Antitumor Activity
- EGFR Inhibitors for Antitumor Treatment : Quinazolinone derivatives have been studied for their antitumor activity, particularly against epidermal growth factor receptor tyrosine kinase (EGFRwt-TK). Certain compounds in this category have shown high antitumor activities against various cancer cell lines, suggesting their potential use in cancer treatment (Le et al., 2020).
Analgesic and Anti-inflammatory Activities
- Analgesic and Anti-inflammatory Properties : Research has also been conducted on the analgesic and anti-inflammatory activities of 3-ethyl-2-substituted amino-quinazolin-4(3H)-ones. Some of these compounds have been found to possess notable analgesic and anti-inflammatory effects, which could be valuable in developing new pain relief and anti-inflammatory drugs (Sheorey, Thangathiruppathy, & Alagarsamy, 2013).
Antioxidant Properties
- Antioxidant Activities of Quinazolin-4(3H)-one Derivatives : New polyphenolic derivatives of quinazolin-4(3H)-one have been synthesized and evaluated for their antioxidant and cytotoxic activities. These compounds displayed higher cytotoxicity against cancer cells and high compatibility with normal cells, highlighting their potential in therapeutic applications (Pele et al., 2022).
将来の方向性
The future research directions for 3-amino-2-(phenoxymethyl)quinazolin-4(3H)-one could include further exploration of its antimicrobial potential , as well as a deeper investigation into its chemical properties and reactions . The compound’s potential applications in various fields make it a promising subject for future research.
特性
IUPAC Name |
3-amino-2-(phenoxymethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c16-18-14(10-20-11-6-2-1-3-7-11)17-13-9-5-4-8-12(13)15(18)19/h1-9H,10,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZWAJDLKMDLJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-2-(phenoxymethyl)quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

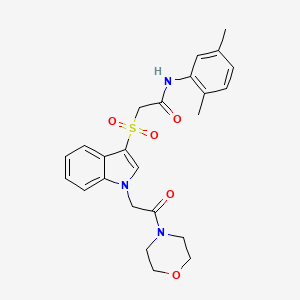
![Tert-butyl N-[(4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate;hydrochloride](/img/structure/B2775370.png)
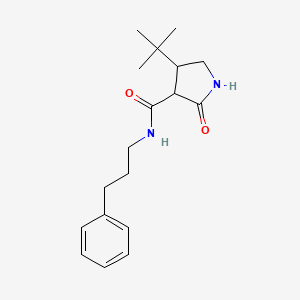
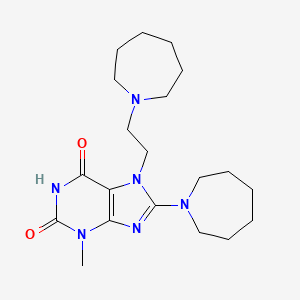
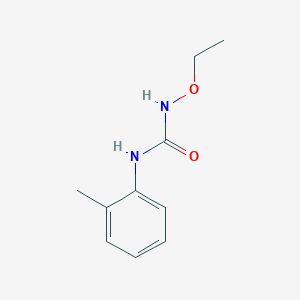
![N-octyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2775375.png)
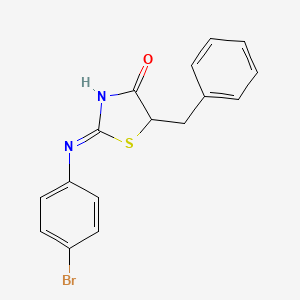
![(3E)-1-benzyl-3-{[(4-methylbenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2775377.png)
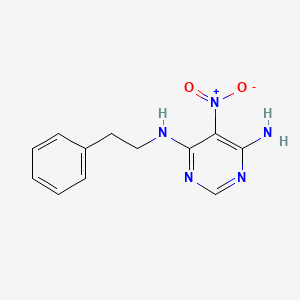
![4-{2-[(4-Bromobenzyl)sulfanyl]ethoxy}benzoic acid](/img/structure/B2775383.png)
![3-methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/no-structure.png)
